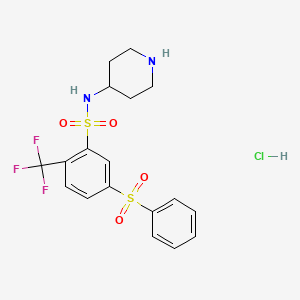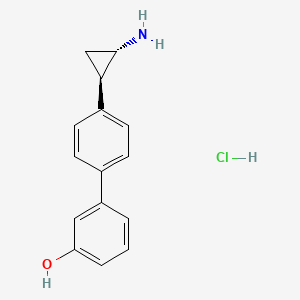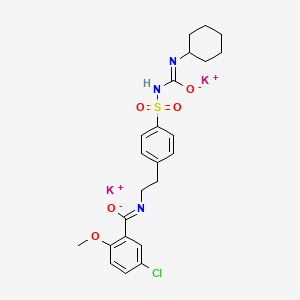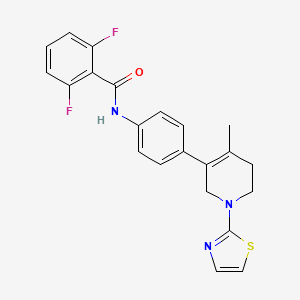![molecular formula C24H19F3N8O B10764223 1-cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine](/img/structure/B10764223.png)
1-cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SB 706504 is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is primarily used in scientific research to study its effects on inflammatory gene expression, particularly in the context of chronic obstructive pulmonary disease (COPD). The chemical structure of SB 706504 is characterized by the presence of a pyrido[2,3-d]pyrimidin-2-yl group, which is crucial for its inhibitory activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 706504 involves multiple steps, starting with the preparation of the pyrido[2,3-d]pyrimidin-2-yl core. This core is then functionalized with various substituents to achieve the desired inhibitory activity. The key steps include:
- Formation of the pyrido[2,3-d]pyrimidin-2-yl core through cyclization reactions.
- Introduction of fluorophenyl and methylphenyl groups via substitution reactions.
- Final functionalization with a cyano group and an aminoethylguanidine moiety .
Industrial Production Methods: While specific industrial production methods for SB 706504 are not widely documented, the synthesis typically involves standard organic synthesis techniques such as cyclization, substitution, and functional group transformations. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: SB 706504 primarily undergoes substitution reactions during its synthesis. The compound is stable under physiological conditions and does not readily undergo oxidation or reduction reactions.
Common Reagents and Conditions:
Cyclization Reactions: Typically involve the use of strong acids or bases to facilitate ring closure.
Substitution Reactions: Often employ halogenated reagents and catalysts to introduce specific functional groups.
Functional Group Transformations:
Major Products: The major product of the synthesis is SB 706504 itself, characterized by its potent inhibitory activity against p38 MAPK. The purity and yield of the final product are critical for its effectiveness in research applications .
Scientific Research Applications
SB 706504 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool compound to study the inhibition of p38 MAPK and its downstream effects on cellular signaling pathways.
Biology: Investigated for its role in modulating inflammatory responses in various cell types, particularly macrophages.
Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as COPD, where it inhibits lipopolysaccharide-stimulated inflammatory gene expression.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmacological studies
Mechanism of Action
SB 706504 exerts its effects by inhibiting the activity of p38 MAPK, a key enzyme involved in the regulation of inflammatory responses. The compound binds to the active site of p38 MAPK, preventing its phosphorylation and subsequent activation. This inhibition leads to a decrease in the expression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. The molecular targets of SB 706504 include various isoforms of p38 MAPK, such as p38 alpha and p38 beta .
Comparison with Similar Compounds
SB 203580: Another p38 MAPK inhibitor with a similar mechanism of action but different chemical structure.
VX-702: A potent inhibitor of p38 MAPK with applications in inflammatory disease research.
BIRB 796: A highly selective p38 MAPK inhibitor used in various pharmacological studies
Uniqueness of SB 706504: SB 706504 is unique due to its specific chemical structure, which confers high potency and selectivity for p38 MAPK. Its ability to inhibit lipopolysaccharide-stimulated inflammatory gene expression in macrophages makes it particularly valuable in the study of inflammatory diseases such as COPD .
Properties
Molecular Formula |
C24H19F3N8O |
|---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
1-cyano-2-[2-[[8-(2,6-difluorophenyl)-4-(4-fluoro-2-methylphenyl)-7-oxopyrido[2,3-d]pyrimidin-2-yl]amino]ethyl]guanidine |
InChI |
InChI=1S/C24H19F3N8O/c1-13-11-14(25)5-6-15(13)20-16-7-8-19(36)35(21-17(26)3-2-4-18(21)27)22(16)34-24(33-20)31-10-9-30-23(29)32-12-28/h2-8,11H,9-10H2,1H3,(H3,29,30,32)(H,31,33,34) |
InChI Key |
ZQFBVJBAWLZLOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=C3C=CC(=O)N(C3=NC(=N2)NCCN=C(N)NC#N)C4=C(C=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium;2-[[2-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethoxy]acetyl]amino]-5-chlorobenzoic acid](/img/structure/B10764144.png)
![2-[5-[4-[[2-phenylethyl-[4-[4-(pyrrolidin-1-ylmethyl)phenoxy]butyl]amino]methyl]phenyl]tetrazol-2-yl]acetic acid;dihydrochloride](/img/structure/B10764146.png)
![2-[2-[[[2-(4-methoxyphenyl)acetyl]amino]methyl]phenyl]-N-(2-pyridin-3-ylethyl)benzamide;hydrochloride](/img/structure/B10764158.png)

![(1R,5R,6R,7R,9S,11R,12R,13S,14S)-14-(hydroxymethyl)-3-imino-8,10-dioxa-2,4-diazatetracyclo[7.3.1.1(7,11).0(1,6)]tetradecane-5,9,12,13,14-pentol](/img/structure/B10764190.png)

![7-[(2R,4aR,5R,7aS)-2-(1,1-difluoropentyl)-2-hydroxy-6-oxo-3,4,4a,5,7,7a-hexahydrocyclopenta[b]pyran-5-yl]heptanoic acid](/img/structure/B10764199.png)
![1-[4-[5-chloro-4-(3,5-dimethylpyridin-2-yl)pyridin-2-yl]piperazin-1-yl]-3-methylsulfonylpropan-1-one;hydrochloride](/img/structure/B10764206.png)
![4-[[3-(1,4-diazepane-1-carbonyl)-4-fluorophenyl]methyl]-2H-phthalazin-1-one;hydrochloride](/img/structure/B10764215.png)
![3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride](/img/structure/B10764220.png)

![3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B10764228.png)
![2-(1,2-dihydroimidazo[1,2-a]benzimidazol-4-yl)-1-(4-phenylphenyl)ethanone;hydrobromide](/img/structure/B10764232.png)
